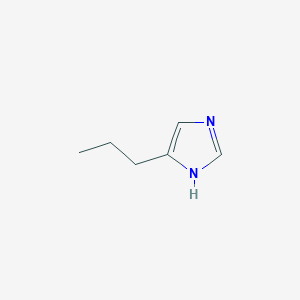
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enenitrile: is an organic compound that features a boron atom within a dioxaborolane ring. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enenitrile typically involves the borylation of alkenes or alkynes. One common method is the hydroboration of alkynes in the presence of a transition metal catalyst, such as palladium . The reaction conditions often include solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of catalysts and solvents is crucial to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions, where the boron atom plays a key role.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or THF.
Substitution: Nucleophiles such as amines or alcohols; reactions may require catalysts like palladium or copper.
Major Products Formed:
Oxidation: Formation of boronic acids or esters.
Reduction: Conversion to corresponding alcohols or amines.
Substitution: Formation of substituted boron-containing compounds.
科学研究应用
Chemistry: This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds . It serves as a boron source in these reactions, facilitating the formation of complex organic molecules.
Biology and Medicine: In biological research, boron-containing compounds are explored for their potential in drug development and as enzyme inhibitors. The unique properties of boron allow for the design of molecules with specific biological activities.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and pharmaceuticals. Its role in facilitating efficient and selective reactions makes it valuable in various manufacturing processes.
作用机制
The mechanism by which 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enenitrile exerts its effects involves the interaction of the boron atom with other chemical species. In coupling reactions, the boron atom forms a complex with the catalyst, enabling the transfer of the boron moiety to the substrate . This process involves the formation of intermediate species and the eventual formation of the desired product through a series of catalytic cycles.
相似化合物的比较
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine
- (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
Uniqueness: What sets 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enenitrile apart from similar compounds is its specific structure that includes a nitrile group. This nitrile group can participate in additional reactions, providing further versatility in synthetic applications. The presence of the dioxaborolane ring also imparts unique reactivity, making it a valuable intermediate in various chemical transformations.
属性
分子式 |
C10H16BNO2 |
|---|---|
分子量 |
193.05 g/mol |
IUPAC 名称 |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enenitrile |
InChI |
InChI=1S/C10H16BNO2/c1-8(6-7-12)11-13-9(2,3)10(4,5)14-11/h1,6H2,2-5H3 |
InChI 键 |
DLBMAXADKYKZBJ-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[1-(Dimethylamino)cyclopentyl]methanolhydrochloride](/img/structure/B15322567.png)
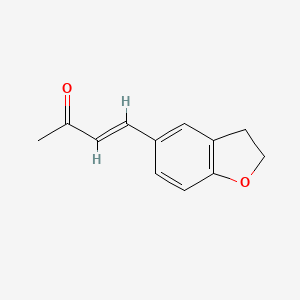
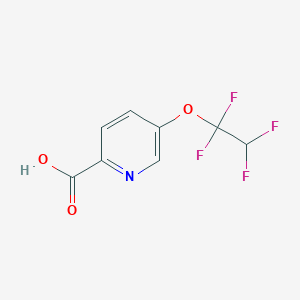
![(1-(Benzo[b]thiophen-3-ylmethyl)cyclopropyl)methanamine](/img/structure/B15322581.png)
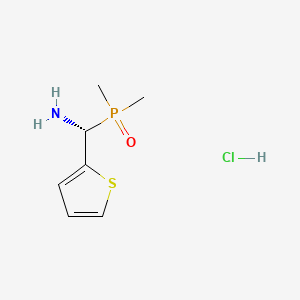
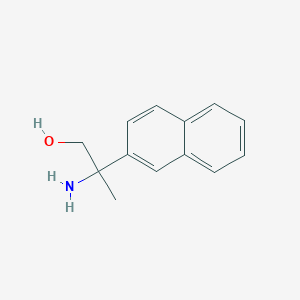

![4-[2-(Propan-2-yl)-1,3-thiazol-5-yl]piperidine](/img/structure/B15322612.png)
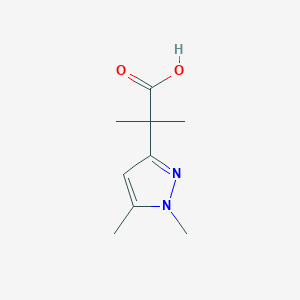
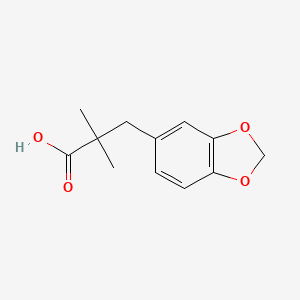
![1-({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}sulfanyl)ethan-1-one](/img/structure/B15322638.png)
